Norgestimat-2,2,4,6,6,10-D6
Übersicht
Beschreibung
Norgestimate-[d6] is a deuterated form of norgestimate, a synthetic progestin used primarily in hormonal contraceptives. The deuterium atoms in Norgestimate-[d6] replace hydrogen atoms, making it useful as an internal standard in mass spectrometry due to its similar chemical properties but distinct mass.
Wissenschaftliche Forschungsanwendungen
Norgestimate-[d6] has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of norgestimate.
Biology: Studied for its interactions with biological receptors and its metabolic pathways.
Medicine: Investigated for its potential therapeutic uses and its role in hormonal contraceptives.
Industry: Utilized in the development and testing of pharmaceutical formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Norgestimate-[d6] involves multiple steps, starting from the precursor compounds. The key steps include:
Oxime Formation: The initial step involves the formation of an oxime from levonorgestrel.
Acetylation: The oxime is then acetylated to form norgestimate.
Industrial Production Methods
Industrial production of Norgestimate-[d6] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the precursor compounds.
Purification: Multiple purification steps to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Norgestimate-[d6] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxime group.
Substitution: Various substitution reactions can occur, particularly involving the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various derivatives of Norgestimate-[d6], depending on the specific reaction conditions and reagents used.
Wirkmechanismus
Norgestimate-[d6] exerts its effects by binding to progesterone receptors in the body. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, which in turn reduces the levels of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and thereby act as a contraceptive .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norgestimate: The non-deuterated form, used widely in hormonal contraceptives.
Norethindrone: Another synthetic progestin with similar uses but different chemical structure.
Levonorgestrel: A related compound with similar contraceptive properties.
Uniqueness
Norgestimate-[d6] is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical chemistry for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated compounds .
Biologische Aktivität
Norgestimate is a synthetic progestin widely used in hormonal contraceptives, particularly in combination with ethinyl estradiol. The deuterated form, Norgestimate-[d6], is utilized in various research applications, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of Norgestimate-[d6], including its pharmacological effects, metabolic pathways, and clinical implications.
Overview of Norgestimate
Norgestimate is a third-generation progestin that exhibits selective progestational activity with minimal androgenic effects. Its primary mechanism involves binding to progesterone receptors, leading to various biological responses such as inhibition of ovulation and modification of the endometrial lining. The deuterated version, Norgestimate-[d6], retains these properties while providing advantages in analytical chemistry due to its unique mass characteristics.
Pharmacokinetics
The pharmacokinetic profile of Norgestimate and its metabolites is crucial for understanding its biological activity. Key findings include:
- Absorption and Distribution : Norgestimate is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours. It undergoes extensive first-pass metabolism, primarily converting to its active metabolite, norelgestromin.
- Metabolic Pathways : The primary metabolic pathways involve hydroxylation and conjugation, leading to various metabolites, including norgestrel. Notably, the presence of deuterium in Norgestimate-[d6] alters its metabolic stability, which can be advantageous for tracking in research settings.
- Excretion : Approximately 47% of administered radioactivity is eliminated via urine, with the remainder excreted in feces. Unchanged norgestimate is not detected in urine, indicating complete metabolism before excretion.
Biological Activity
Norgestimate exhibits several significant biological activities:
- Progestational Effects : It binds to uterine progestin receptors, stimulating the endometrium and inhibiting ovulation. In animal models, such as rabbits and rats, it effectively suppresses luteinizing hormone release and maintains pregnancy by promoting endometrial receptivity .
- Minimal Androgenicity : Compared to other progestins like levonorgestrel, Norgestimate demonstrates significantly lower androgenic activity. This characteristic reduces the risk of adverse effects related to androgenicity, such as weight gain and changes in lipid metabolism .
- Impact on Lipid Metabolism : Clinical studies indicate that Norgestimate has a low impact on carbohydrate and lipid metabolism, making it a safer option for women at risk of cardiovascular diseases associated with hormonal contraceptives .
Comparative Analysis
To understand the unique attributes of Norgestimate-[d6], a comparison with other progestins is useful:
Compound Name | Progestational Activity | Androgenic Activity | Unique Features |
---|---|---|---|
Norgestimate | High | Minimal | Selective action; low cardiovascular risk |
Levonorgestrel | High | Moderate | More potent; higher androgenic effects |
Desogestrel | Moderate | Low | Rapid metabolism; less effective |
Drospirenone | High | Anti-androgenic | Dual action; unique receptor interactions |
Case Studies
- Clinical Efficacy Study : A large-scale study involving 59,701 women demonstrated that a combination of norgestimate and ethinyl estradiol resulted in a Pearl index of 0.25 pregnancies per 100 woman-years. This indicates high contraceptive efficacy with minimal side effects related to androgenicity .
- Metabolic Effects Study : Research has shown that norgestimate does not significantly alter lipid profiles or glucose tolerance levels in women compared to other contraceptives. This finding supports its use in populations at risk for metabolic syndrome .
Eigenschaften
IUPAC Name |
[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQMECNKUGGKA-FZWYQJHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=NO)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.